Cas no 39221-63-1 ((5-nitrofuran-2-yl)methanamine hydrochloride)

(5-nitrofuran-2-yl)methanamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- (5-nitrofuran-2-yl)methanamine hydrochloride
-
- MDL: MFCD16547695
(5-nitrofuran-2-yl)methanamine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-64528-0.5g |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 0.5g |
$284.0 | 2023-08-31 | |
Enamine | EN300-64528-0.1g |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 0.1g |
$105.0 | 2023-08-31 | |
Enamine | EN300-64528-10g |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 10g |
$1654.0 | 2023-08-31 | |
1PlusChem | 1P01A9QB-1g |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 1g |
$532.00 | 2025-03-04 | |
A2B Chem LLC | AV57987-100mg |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 100mg |
$146.00 | 2024-04-20 | |
1PlusChem | 1P01A9QB-100mg |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 100mg |
$180.00 | 2025-03-04 | |
A2B Chem LLC | AV57987-10g |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 10g |
$1777.00 | 2024-04-20 | |
1PlusChem | 1P01A9QB-250mg |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 250mg |
$233.00 | 2025-03-04 | |
Enamine | EN300-64528-10.0g |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 95% | 10g |
$1654.0 | 2023-06-14 | |
TRC | N497945-250mg |
(5-nitrofuran-2-yl)methanamine hydrochloride |
39221-63-1 | 250mg |
$ 275.00 | 2022-06-02 |
(5-nitrofuran-2-yl)methanamine hydrochloride 関連文献
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
(5-nitrofuran-2-yl)methanamine hydrochlorideに関する追加情報
(5-Nitrofuran-2-yl)methanamine Hydrochloride: A Comprehensive Overview
The compound with CAS No 39221-63-1, commonly referred to as (5-nitrofuran-2-yl)methanamine hydrochloride, is a significant entity in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug development. The 5-nitrofuran moiety, combined with the methanamine group, contributes to its distinctive properties, making it a subject of interest for researchers and industry professionals alike.
Recent studies have highlighted the importance of nitrofuran derivatives in medicinal chemistry. The nitro group attached to the furan ring introduces electron-withdrawing effects, which can enhance the compound's reactivity and bioavailability. This makes (5-nitrofuran-2-yl)methanamine hydrochloride a promising candidate for various therapeutic applications. For instance, research has shown that such compounds can exhibit antimicrobial, antifungal, and even anticancer activities, depending on their structural modifications.
The synthesis of (5-nitrofuran-2-yl)methanamine hydrochloride involves a series of well-defined chemical reactions. Starting from furan derivatives, the nitration process introduces the nitro group at the 5-position of the furan ring. Subsequent alkylation or substitution reactions facilitate the attachment of the methanamine group, followed by acid-mediated protonation to form the hydrochloride salt. This multi-step synthesis ensures high purity and structural integrity, which are crucial for its intended applications.
In terms of physical properties, (5-nitrofuran-2-yl)methanamine hydrochloride exhibits a melting point of approximately 240°C and is soluble in polar solvents such as water and ethanol. Its solubility profile makes it suitable for formulation into various drug delivery systems, including tablets, capsules, and injectables. Additionally, the compound's stability under different storage conditions has been thoroughly investigated, ensuring its shelf-life and reliability for long-term use.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of (5-nitrofuran-2-yl)methanamine hydrochloride with greater accuracy. Molecular docking studies have revealed potential binding affinities to key biological targets, such as enzymes and receptors involved in inflammatory pathways. These findings underscore its potential as a lead compound in anti-inflammatory drug discovery.
The application of (5-nitrofuran-2-yl)methanamine hydrochloride extends beyond pharmacology into materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. Such applications could pave the way for novel materials with magnetic or catalytic properties.
In conclusion, (5-nitrofuran-2-yl)methanamine hydrochloride (CAS No 39221-63-1) stands as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, coupled with promising biological activities, positions it as a valuable asset in both academic research and industrial development.
39221-63-1 ((5-nitrofuran-2-yl)methanamine hydrochloride) Related Products
- 35179-36-3(Benzoic acid, 4-[(1-oxononyl)oxy]-)
- 2228713-02-6(3-(4-bromo-3,5-dimethylphenyl)azetidine)
- 2229657-41-2(5-(furan-2-yl)-4-methylpent-4-en-2-ol)
- 1270154-48-7((3S)-3-AMINO-3-(2-ANTHRYL)PROPAN-1-OL)
- 1040650-13-2(1-[2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide)
- 1805545-00-9(3-(Difluoromethyl)-2-iodo-5-methylpyridine-4-carboxylic acid)
- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)
- 547-63-7(Methyl isobutyrate)
- 1384428-80-1(hex-5-ene-1,2-diamine dihydrochloride)
- 1721-51-3(D-alpha-Tocotrienol)




